

Application Notes and Protocols for ACP-5862 in Preclinical Research

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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

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Introduction

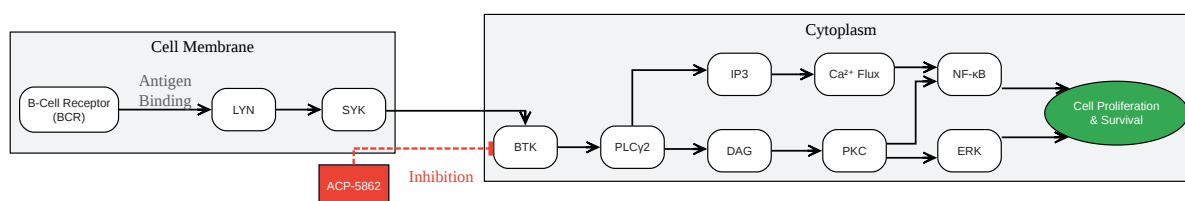
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.^{[1][2][3]} Acalabrutinib is approved for the treatment of various B-cell malignancies. Understanding the preclinical profile of **ACP-5862** is crucial for a comprehensive assessment of the therapeutic activity and safety of acalabrutinib. These application notes provide a detailed guide to the preclinical evaluation of **ACP-5862**, including its mechanism of action, key in vitro and in vivo experimental protocols, and relevant pharmacological data.

Mechanism of Action

ACP-5862, like its parent drug acalabrutinib, is a covalent inhibitor of BTK.^{[1][2]} It forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding domain of the BTK enzyme.^[4] This irreversible binding leads to the inhibition of BTK enzymatic activity. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.^{[2][3]} By inhibiting BTK, **ACP-5862** effectively disrupts these downstream signaling pathways, leading to decreased B-cell proliferation and survival.

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by **ACP-5862**.



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Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by **ACP-5862**.

Quantitative Data Summary

The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic parameters of **ACP-5862** in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency of **ACP-5862** and Acalabrutinib

Parameter	ACP-5862	Acalabrutinib	Reference
BTK IC ₅₀ (nM)	5.0	3.0	[5]
hWB EC ₅₀ (nM)	64 ± 6	9.2 ± 4.4	[1]
hWB EC ₉₀ (nM)	544 ± 376	72 ± 20	[1]

hWB: human Whole Blood

Table 2: Pharmacokinetic Parameters of **ACP-5862** and Acalabrutinib in Humans (Following a single 100 mg oral dose of Acalabrutinib)

Parameter	ACP-5862	Acalabrutinib	Reference
Half-life (hours)	6.9	~1	[2][5]
Time to Peak (hours)	1.6	0.9	[2]
Mean Exposure (AUC)	~2-3 fold higher	-	[3][5]
Protein Binding (%)	98.6	97.5	[2]
Apparent Clearance (L/hour)	13	71	[2]
Volume of Distribution (Vdss, L)	~67	~101	[2]

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of **ACP-5862** are provided below.

Biochemical BTK Kinase Inhibition Assay (LanthaScreen™)

This protocol is adapted from methodologies used for assessing the potency of BTK inhibitors. [5]

Objective: To determine the in vitro potency (IC₅₀) of **ACP-5862** against the BTK enzyme.

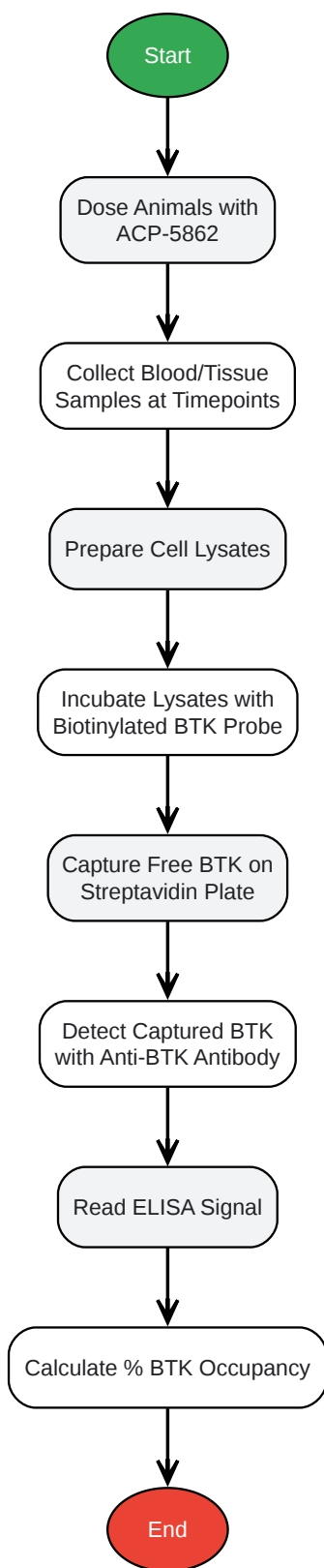
Materials:

- Recombinant human BTK enzyme
- LanthaScreen™ Eu-anti-GST (pY223) Antibody
- GFP-BTK (pY223) tracer
- ATP

- Assay buffer (e.g., TR-FRET dilution buffer)
- **ACP-5862** compound
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Experimental Workflow:





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